8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one
説明
8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one is a halogenated heterocyclic compound featuring a fused imidazo-pyrimidinone core with an iodine substituent at position 8 and a phenyl group at position 2. The iodine atom contributes to unique electronic and steric properties, while the phenyl group enhances lipophilicity and π-π stacking interactions.
特性
分子式 |
C12H8IN3O |
|---|---|
分子量 |
337.12 g/mol |
IUPAC名 |
8-iodo-2-phenyl-6H-imidazo[1,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C12H8IN3O/c13-9-6-14-12(17)16-7-10(15-11(9)16)8-4-2-1-3-5-8/h1-7H,(H,14,17) |
InChIキー |
HXILKBXYIZKOHV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)C(=CNC3=O)I |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-phenylimidazo[1,2-C]pyrimidine with iodine under specific conditions to introduce the iodine atom at the 8th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
反応の種類: 8-ヨード-2-フェニルイミダゾ[1,2-c]ピリミジン-5(6H)-オンは、次のような様々な化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を用いて行うことができます。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
生成される主要な生成物:
酸化: 酸化された誘導体の生成。
還元: 還元された誘導体の生成。
置換: 様々な官能基を持つ置換誘導体の生成.
科学的研究の応用
Anticancer Activity
Research has indicated that imidazo[1,2-C]pyrimidin derivatives exhibit promising anticancer properties. Specifically, studies have demonstrated that 8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one can inhibit the growth of various cancer cell lines. For instance, a study highlighted its effectiveness against breast cancer cells, suggesting that it may induce apoptosis through the modulation of specific signaling pathways .
Antiviral Properties
The compound has also been explored for its antiviral potential. It has shown activity against certain viral infections, possibly through mechanisms that disrupt viral replication or enhance host immune responses. This application is particularly relevant in the context of emerging viral diseases where traditional antiviral agents may be ineffective .
Enzyme Inhibition
8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one has been investigated for its ability to inhibit specific enzymes involved in cancer progression and metabolism. For example, it may act as an inhibitor of kinases that are critical for tumor growth and survival, thereby presenting a potential therapeutic target in cancer treatment .
Case Studies and Research Findings
作用機序
8-ヨード-2-フェニルイミダゾ[1,2-c]ピリミジン-5(6H)-オンの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素や受容体に結合することで、その活性を調節する可能性があります。 関与する正確な分子標的と経路は、特定の用途や生物学的コンテキストによって異なる場合があります .
類似の化合物:
イミダゾ[1,2-a]ピリミジン: 8位にヨウ素原子が無いことを除き、類似の核構造を共有しています。
イミダゾ[1,2-a]ピラジン: 置換パターンが異なる別の関連化合物です。
イミダゾ[1,5-a]ピリジン: 環構造内の窒素原子の配置が異なります.
独自性: 8-ヨード-2-フェニルイミダゾ[1,2-c]ピリミジン-5(6H)-オンは、8位にヨウ素原子が存在することが特徴です。このヨウ素原子は、化合物の化学反応性と生物活性を大きく左右する可能性があります。 このユニークな置換パターンは、治療薬としての可能性を高めるとともに、様々な化学反応における汎用性を高める可能性があります .
類似化合物との比較
Structural and Functional Group Variations
Table 1: Substituent Effects on Imidazo[1,2-C]pyrimidin-5(6H)-one Derivatives
Key Observations :
- Core Modifications: Pyrido[4,3-d]pyrimidinone derivatives (e.g., ) exhibit distinct ring fusion patterns, altering solubility and kinase selectivity compared to imidazo[1,2-C]pyrimidinones.
- Substituent Position : The 8-iodo group in the target compound may occupy a unique steric niche in kinase active sites compared to 7-chloro derivatives .
Table 3: Physicochemical Properties
Key Insights :
- Chlorine derivatives (e.g., ) are synthesized efficiently (86% yield) via cyclization, whereas iodinated analogs may require specialized coupling reactions (e.g., Ullmann or Buchwald-Hartwig) .
生物活性
8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the imidazo[1,2-c]pyrimidine family, which is known for various pharmacological properties, including antibacterial, antifungal, and anticancer activities. The focus of this article is to explore the biological activity of this specific compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of 8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one can be represented as follows:
This compound features an iodine atom at the 8-position and a phenyl group at the 2-position of the imidazo[1,2-c]pyrimidine ring system. Its unique structure contributes to its diverse biological activities.
Antibacterial Activity
Research has demonstrated that derivatives of imidazo[1,2-c]pyrimidines exhibit significant antibacterial properties. A study synthesized various imidazo[1,2-c]pyrimidine derivatives and evaluated their antibacterial activity against several strains of bacteria, including Gram-positive and Gram-negative species. The results indicated that certain derivatives showed potent antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| 8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one | TBD | S. aureus, E. coli |
| Other Derivatives | 0.0039 - 0.025 | Various Gram-positive/negative |
Anticancer Activity
The anticancer potential of imidazo[1,2-c]pyrimidine derivatives has also been explored extensively. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance, compounds similar to 8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one were tested against several cancer cell lines using the MTT assay method.
In a recent study, compounds demonstrated IC50 values indicating their effectiveness in inhibiting cell proliferation:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one | A549 | TBD |
| Other Compounds | MCF-7 | TBD |
These findings suggest that modifications in the imidazo[1,2-c]pyrimidine structure could enhance anticancer efficacy.
Antifungal Activity
The antifungal properties of imidazo[1,2-c]pyrimidines have also been documented. Certain derivatives have shown activity against fungal strains such as Candida albicans. The antifungal activity was assessed using standard protocols for determining MIC values.
Case Studies
- Antiviral Activity : A study examined the antiviral effects of related imidazo[1,2-c]pyrimidine compounds against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). The results indicated that modifications at the 6 or 8 positions can significantly influence antiviral potency .
- Cytotoxicity Studies : In another investigation focusing on cytotoxicity against HepG2 and MCF-7 cells, several imidazo[1,2-c]pyrimidine derivatives were evaluated for their ability to induce apoptosis in cancer cells. The results provided insights into structure-activity relationships crucial for drug design .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 8-Iodo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one, and how can purity be maximized?
- Methodology : The compound is synthesized via cyclization of 5-iodocytosine with bromoacetaldehyde diethyl acetal under reflux in aqueous media, yielding ~86% purity . Alternative routes include copper-catalyzed C–N coupling reactions using iodoazoles and aromatic nitrogen heterocycles, with silver benzoate as a facilitator to enhance regioselectivity . Purification via silica gel column chromatography (e.g., Hep:EtOAc 1:1) is critical to isolate the product .
Q. How is structural characterization performed for this compound and its derivatives?
- Methodology : Use NMR (400 MHz, CDCl) and NMR (101 MHz, CDCl) to confirm substituent positions and ring fusion. For example, NMR signals at δ 8.09–8.14 (m, 2H) confirm phenyl group attachment . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] calculated as 293.1039) . X-ray crystallography resolves tautomeric forms and hydrogen-bonding networks, as seen in related imidazo-pyrimidines .
Q. What preliminary biological assays are recommended for evaluating cytotoxic activity?
- Methodology : Screen against seven tumor cell lines (e.g., resistant variants) and normal human fibroblasts using MTT assays. Derivatives like 3h from Suzuki cross-coupling showed IC values <10 µM in leukemia models, with therapeutic indices calculated as ratios of normal-to-cancer cell toxicity .
Advanced Research Questions
Q. How does the iodine substituent influence reactivity in cross-coupling reactions, and what are mechanistic insights?
- Methodology : The iodine atom at position 8 enhances Suzuki-Miyaura coupling efficiency due to its electronegativity and leaving-group potential. Optimize conditions with Pd(PPh) catalyst, KCO base, and DMF solvent at 80°C, achieving yields of 61–90% for aryl/heteroaryl derivatives . Density functional theory (DFT) studies can model transition states to explain regioselectivity .
Q. What computational strategies predict binding modes of derivatives to biological targets like CDK2?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of CDK2 (PDB: 1HCL). Quantum mechanical scoring (e.g., PM6) evaluates electrostatic complementarity. Studies show imidazo-pyrimidine cores form hydrogen bonds with Glu81 and Lys89, critical for kinase inhibition .
Q. How can structural tautomerism affect biological activity, and how is it resolved experimentally?
- Methodology : Tautomeric equilibria (e.g., keto-enol forms) are analyzed via NMR in DMSO-d, where proton exchange rates reveal dominant tautomers. X-ray crystallography of analogs (e.g., 6-(2-chlorobenzyl) derivatives) confirms 7-hydroxy-5-oxo tautomers in solid state . Adjust assay solvents (e.g., PBS vs. DMSO) to mimic physiological tautomer distribution.
Q. How should researchers address contradictions in cytotoxicity data across studies?
- Methodology : Cross-validate results using standardized cell lines (e.g., NCI-60 panel) and control for assay variables (e.g., serum concentration, incubation time). For example, discrepancies in IC values may arise from differences in cell permeability or efflux pump expression. Use orthogonal assays (e.g., apoptosis via Annexin V) to confirm mechanisms .
Guidance for Experimental Design
- Synthetic Optimization : Prioritize Pd-catalyzed couplings for derivatization, monitoring by TLC.
- Biological Validation : Use 3D tumor spheroids to assess penetration efficacy of lead compounds.
- Computational Workflow : Combine docking with molecular dynamics (MD) simulations (>100 ns) to evaluate binding stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
